1-(4-Methylphenethyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-12-2-4-13(5-3-12)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 |
InChI Key |
JRGYVKJTCWLMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Methylphenethyl Piperazine and Analogues
Established Synthetic Routes and Reaction Mechanisms
The traditional synthesis of 1-(4-methylphenethyl)piperazine and related compounds primarily relies on two key reaction types: alkylation of the piperazine (B1678402) core and coupling strategies to introduce the phenethyl moiety.
Alkylation Reactions for Piperazine Core Functionalization
Direct N-alkylation of piperazine is a common method for introducing alkyl substituents. nih.gov This typically involves the reaction of piperazine with an appropriate alkyl halide, such as 4-methylphenethyl bromide or chloride. To control the degree of substitution and favor mono-alkylation, a large excess of piperazine is often employed. nih.gov Another strategy to achieve mono-alkylation is to use a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.net This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the desired mono-substituted product. researchgate.net
Reductive amination represents another powerful tool for N-alkylation. nih.gov This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, this would entail reacting piperazine with 4-methylphenylacetaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃(CN)). nih.govorganic-chemistry.org Reductive amination is often preferred due to its milder reaction conditions and reduced likelihood of forming quaternary ammonium (B1175870) salts. researchgate.net
| Method | Reactants | Key Features | Potential Issues |
|---|---|---|---|
| Direct Alkylation | Piperazine + Alkyl Halide | Simple procedure. | Risk of di-alkylation, requiring excess piperazine or protecting groups. nih.govresearchgate.net |
| Reductive Amination | Piperazine + Aldehyde/Ketone + Reducing Agent | Milder conditions, good control over mono-alkylation. nih.gov | Requires availability of the corresponding aldehyde or ketone. |
Coupling Strategies for Phenethyl Moiety Introduction
Modern synthetic chemistry offers a variety of coupling reactions that can be employed to form the crucial carbon-nitrogen bond between the piperazine ring and the phenethyl group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. organic-chemistry.org This reaction would involve coupling piperazine with a 4-methylphenethyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org
Nickel-catalyzed cross-electrophile coupling reactions have also emerged as a powerful method for constructing C(sp³)–C(sp²) bonds, which could be adapted for the synthesis of phenethylpiperazines. nih.gov These reactions offer alternative pathways and may be advantageous in specific synthetic contexts. nih.gov
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of chiral analogues of this compound, where stereocenters are present on the piperazine ring or the phenethyl side chain, requires stereoselective methods. One approach involves the use of chiral building blocks, such as enantiomerically pure amino acids, to construct the piperazine ring with defined stereochemistry. clockss.org Subsequent functionalization would then introduce the 4-methylphenethyl group.
Asymmetric synthesis techniques can also be employed. Organocatalysis, for instance, has been successfully used in the stereoselective synthesis of chiral piperazine derivatives through domino reactions like Michael additions. metu.edu.tr Furthermore, the use of chiral auxiliaries attached to the piperazine ring can direct the stereochemical outcome of subsequent reactions. nih.gov The development of P-chiral ferrocene-based ligands has also shown promise in enhancing enantioselectivity in related transformations. nih.gov
Novel Synthetic Innovations and Green Chemistry Principles in Piperazine Synthesis
Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient routes to piperazine derivatives. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, are increasingly being incorporated into synthetic design.
Visible-light photoredox catalysis has emerged as a mild and green alternative for C-H functionalization, allowing for the direct introduction of aryl and other groups onto the piperazine ring. nsf.gov This approach avoids the need for pre-functionalized starting materials. Flow chemistry is another innovative technique that offers improved control over reaction parameters, enhanced safety, and potential for scalability in piperazine synthesis. researchgate.net The use of water as a solvent and the development of one-pot multicomponent reactions are also key aspects of green synthetic strategies for this class of compounds. researchgate.net
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification of this compound and its intermediates is crucial to obtain a product of high purity. Common techniques include:
Crystallization: This is a widely used method for purifying solid compounds. google.comgoogle.com The choice of solvent is critical for effective purification.
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. High-performance liquid chromatography (HPLC) is used for both analytical and preparative-scale purification, often after derivatization to enhance detection. researchgate.net
Distillation: For liquid products or intermediates, distillation can be an effective purification method.
Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in immiscible solvents. acs.org
Ion Exchange and Carbon Treating: These methods are particularly useful for removing ionic impurities and colored by-products from piperazine solutions. osti.gov Anionic exchange, for example, has been shown to be effective in removing catalytic iron and UV-active species. osti.gov
| Technique | Principle of Separation | Applicability |
|---|---|---|
| Crystallization | Differences in solubility. google.comgoogle.com | Solid compounds. |
| Column Chromatography | Differential adsorption. | Wide range of compounds. |
| HPLC | Partitioning between a mobile and stationary phase. researchgate.net | Analytical and preparative separation. |
| Ion Exchange | Electrostatic interactions. osti.gov | Removal of ionic impurities. osti.gov |
| Carbon Treating | Adsorption. osti.gov | Removal of colored impurities and UV-active species. osti.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Synthesized Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-(4-Methylphenethyl)piperazine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the aliphatic protons of the ethyl bridge, the protons of the piperazine (B1678402) ring, and the methyl group protons.
The aromatic protons on the 4-methylphenyl ring typically appear as two doublets in the downfield region (around δ 7.0-7.2 ppm) due to the para-substitution pattern. The methyl group attached to the aromatic ring is expected to produce a singlet at approximately δ 2.3 ppm. The ethyl bridge protons would present as two triplets, corresponding to the benzylic methylene (B1212753) group (Ar-CH₂) and the methylene group adjacent to the piperazine nitrogen (N-CH₂), likely in the δ 2.6-2.9 ppm range. The protons on the piperazine ring are chemically equivalent and are expected to appear as multiplets around δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the aromatic carbons, the aliphatic ethyl bridge carbons, the piperazine ring carbons, and the methyl carbon. Aromatic carbons typically resonate in the δ 125-140 ppm region. The piperazine ring carbons are expected to appear in the δ 45-55 ppm range, while the ethyl bridge carbons would be found at approximately δ 33 ppm and δ 60 ppm. The methyl group carbon on the tolyl moiety would give a signal around δ 21 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic C-H (ortho to CH₂) | 7.10 (d) | 129.5 |
| Aromatic C-H (meta to CH₂) | 7.15 (d) | 128.5 |
| Piperazine N-CH₂ | 2.40-2.60 (m) | 53.5 |
| Piperazine N-H CH₂ | 2.80-3.00 (m) | 46.0 |
| Ar-CH₂- | 2.70-2.80 (t) | 33.0 |
| -CH₂-N | 2.55-2.65 (t) | 60.5 |
| Ar-CH₃ | 2.30 (s) | 21.0 |
| Aromatic C-CH₃ | - | 135.5 |
| Aromatic C-CH₂ | - | 137.0 |
Note: Predicted values are based on analyses of similar structures like 1-(4-methylphenyl)piperazine and other N-substituted piperazines. chemicalbook.communi.cz s=singlet, d=doublet, t=triplet, m=multiplet.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₃H₂₀N₂), the calculated molecular weight is approximately 204.31 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. The fragmentation of this compound is predictable based on the structure of related benzylpiperazines and phenylpiperazines. researchgate.netxml-journal.net A primary fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a favorable process. This would result in the formation of a stable 4-methylbenzyl cation or a tropylium ion rearrangement, leading to a prominent peak at m/z 105 (CH₃-C₆H₄-CH₂⁺).
Another characteristic fragmentation involves the piperazine ring. Cleavage of the bond between the ethyl bridge and the piperazine nitrogen can lead to a fragment corresponding to the piperazine ring itself. The piperazine ring can undergo further fragmentation, producing characteristic ions at m/z 85, 70, 56, and 42, which are indicative of the piperazine moiety. xml-journal.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 204 | [C₁₃H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 105 | [CH₃-C₆H₄-CH₂]⁺ | Benzylic cleavage of the phenethyl group |
| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the bond between the ethyl bridge and the piperazine ring |
| 85 | [C₄H₉N₂]⁺ | Fragmentation of the piperazine ring |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring |
Note: Fragmentation patterns are predicted based on established principles and data from analogous piperazine derivatives. researchgate.netxml-journal.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. semanticscholar.org The IR spectrum of this compound would exhibit several characteristic absorption bands.
Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl bridge, piperazine ring, and methyl group will be observed in the 2800-3000 cm⁻¹ region. C-N stretching vibrations, characteristic of the tertiary amines in the structure, are typically found in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. Finally, out-of-plane C-H bending for the para-substituted aromatic ring is expected around 800-850 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The piperazine ring itself does not possess a significant chromophore and does not absorb strongly in the UV-Vis range. researchgate.net Therefore, the UV spectrum of this compound is dominated by the electronic transitions of the 4-methylphenyl (p-tolyl) group. Aromatic compounds typically exhibit absorption bands around 255 nm, and the presence of alkyl substituents can cause a slight bathochromic (red) shift. researchgate.net One would expect to observe a primary absorption band (λ_max) for this compound in the region of 260-275 nm.
Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Method | Expected Feature | Approximate Wavenumber (cm⁻¹) / Wavelength (nm) |
| FTIR | Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2800-3000 | |
| Aromatic C=C Stretch | 1450-1600 | |
| C-N Stretch | 1100-1300 | |
| Aromatic C-H Bend (p-substituted) | 800-850 | |
| UV-Vis | π → π* Transition (Aromatic) | λ_max ≈ 260-275 nm |
Note: Values are typical for the specified functional groups and chromophores. semanticscholar.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Determination of Piperazine Derivatives
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not detailed, extensive studies on piperazine derivatives provide a clear picture of their expected solid-state conformation. nih.gov
The six-membered piperazine ring is not planar and, in the vast majority of crystal structures, adopts a stable chair conformation. scispace.com This conformation minimizes steric strain and torsional strain. In N-substituted piperazines, the substituent can occupy either an axial or an equatorial position on the chair conformer. The preferred position is generally the one that minimizes steric hindrance, which is typically the equatorial position. Therefore, it is highly probable that the 4-methylphenethyl group of this compound would be found in an equatorial position on the piperazine ring in its crystalline form.
Single-crystal X-ray diffraction analysis of related compounds, such as Piperazinium (bis) p-toluenesulfonate, confirms the chair conformation of the piperazine ring and provides precise measurements of the C-N and C-C bond lengths within the ring, which are typically around 1.46 Å and 1.52 Å, respectively. nih.gov
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the principal methodology for the separation and analysis of 1-(4-Methylphenethyl)piperazine and related compounds. The choice between gas and liquid chromatography typically depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like piperazine (B1678402) derivatives. It offers excellent separation efficiency and definitive identification based on mass spectra. Research has focused on developing robust GC-MS methods for the simultaneous detection of multiple piperazine derivatives in seized street samples. researchgate.net
One such study developed an optimized GC-MS method for the chemical characterization of 19 common drugs found in piperazine samples, including the positional isomer 1-(4-methylphenyl)piperazine. researchgate.net The method involves a simple solvent extraction followed by direct GC-MS analysis. The chromatographic conditions are optimized to achieve separation of closely related isomers, which can be challenging due to their similar chemical properties. researchgate.net The use of electron ionization (EI) at 70 eV generates reproducible fragmentation patterns, allowing for confident identification by comparing the resulting mass spectra to reference libraries.
Table 1: Example of GC-MS Operating Conditions for Piperazine Derivative Analysis
| Parameter | Condition |
| GC Column | Supelco Equity 5 (30 m x 0.25 mm i.d. x 0.25 µm) |
| Injector Temperature | 260 °C |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium (1 mL/min) |
| Split Ratio | 20:1 |
| Oven Program | 60°C (1 min), then 10°C/min to 170°C (2 min), then 15°C/min to 280°C (4 min) |
| MS Transfer Line | 280 °C |
| MS Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Data sourced from a study on benzylpiperazine and 1-arylpiperazine based drugs. researchgate.net |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile compounds or those present at trace levels in complex biological matrices, owing to its high sensitivity and specificity. While specific protocols for this compound are not widely published, methods developed for structurally similar piperazine derivatives illustrate the general approach.
A typical LC-MS/MS protocol involves separation on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. Electrospray ionization (ESI) in positive mode is commonly used for piperazine compounds. Sample preparation for biological fluids like plasma often involves a straightforward protein precipitation step with acetonitrile, making the method rapid and efficient for high-throughput analysis.
Table 2: Representative LC-MS/MS Method Parameters for a Piperazine Derivative
| Parameter | Condition |
| LC Column | Reverse-phase C18 |
| Mobile Phase | Gradient elution with Methanol and 5 mM Ammonium (B1175870) Acetate in water (pH 4.0) |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MS Detector | Triple Quadrupole Tandem Mass Spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Parameters are based on a validated method for the anticancer compound TM208, a piperazine derivative. |
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for determining the purity of drug substances. For piperazine and its derivatives that lack a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity for impurity profiling. However, for many substituted piperazines, direct UV detection is feasible.
A validated reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment. The method's selectivity is crucial to ensure that all potential impurities and degradation products are separated from the main compound peak. Validation is performed according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness to ensure the method is fit for its purpose.
Electrophoretic Methods for Analytical Separation
Electrophoretic methods, such as capillary electrophoresis (CE), offer an alternative separation technique based on the differential migration of charged species in an electric field. CE can provide high separation efficiency and requires minimal sample and solvent volumes. For piperazine analysis, which is basic in nature, CE with indirect UV detection has been reported. This approach is useful when the analyte itself has poor UV absorbance. Despite its potential, the application of electrophoretic methods for the specific analysis of this compound is not extensively documented in the scientific literature, with chromatographic techniques remaining the dominant approach.
Development and Validation of Quantitative Assays in Complex Matrices (e.g., biological samples from in vitro or animal studies)
The development of quantitative assays for compounds like this compound in biological matrices is essential for preclinical research, such as pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and selectivity.
The process begins with developing an effective sample preparation procedure to extract the analyte from the complex matrix (e.g., plasma, tissue homogenates) and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Once a robust chromatographic method is established, it must be rigorously validated to ensure the reliability of the data. Key validation parameters include:
Linearity: Demonstrating a proportional relationship between the instrument response and the known concentration of the analyte over a specific range.
Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated at both intra-day and inter-day levels.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Recovery: The efficiency of the extraction procedure from the biological matrix.
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
For in vitro studies, which may assess the compound's effect on cells, colorimetric assays like the MTT or resazurin (B115843) assay are commonly used. These assays measure the metabolic activity of viable cells, providing an indirect count of cell number and allowing for the determination of parameters like the half-maximal inhibitory concentration (IC₅₀).
Table 3: Example of Validation Summary for a Quantitative Assay of a Piperazine Derivative in Rat Plasma
| Validation Parameter | Result |
| Linearity Range | 0.2–500 ng/mL (r > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (RSD%) | 3.44–13.15% |
| Inter-day Precision (RSD%) | Not specified in this abstract |
| Accuracy (RE%) | -9.78% to -0.58% |
| Data sourced from a pharmacokinetic study of the piperazine derivative TM208. |
Pharmacological Characterization in Preclinical Models
Receptor Binding Profiles and Ligand-Target Interactions
The interaction of 1-(4-Methylphenethyl)piperazine and structurally related piperazine (B1678402) compounds with various neurotransmitter receptors is a key area of research to determine their potential therapeutic applications and mechanisms of action.
Affinity and Selectivity at Monoamine Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506) Subtypes)
Piperazine derivatives have shown a wide range of affinities for dopamine and serotonin receptor subtypes. Research into various substituted N-phenylpiperazine analogs has revealed that these compounds can bind with high affinity and selectivity to the dopamine D3 receptor versus the D2 subtype. nih.gov For instance, certain N-phenylpiperazines with a 4-(thiophen-3-yl)benzamide (B12553508) moiety exhibit high D3 receptor affinity (Ki value of approximately 0.2 nM) with over 150-fold selectivity against the D2 receptor. nih.gov The nature of the substituents on the phenyl ring of the N-phenylpiperazine moiety plays a crucial role in determining the affinity and selectivity for D2 and D3 dopamine receptor subtypes. nih.gov
In the realm of serotonin receptors, piperazine derivatives have also demonstrated significant interactions. For example, 1-[2-(4-Methoxyphenyl)phenyl]piperazine is a potent serotonin 5-HT7 receptor antagonist with a Ki value of 2.6 nM, while showing lower affinity for the 5-HT1A receptor (Ki = 476 nM). nih.gov Other studies on 1,2,4-substituted piperazine derivatives have indicated their affinity for 5-HT1A receptors, with some compounds acting as agonists. nih.gov The structural variations within the piperazine class influence their binding profiles, with some compounds showing moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov
Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| N-phenylpiperazine analog (LS-3-134) | Dopamine D3 | ~0.2 nM | >150-fold vs. D2 | nih.gov |
| N-phenylpiperazine analog (WW-III-55) | Dopamine D3 | ~20 nM | >800-fold vs. D2 | nih.gov |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | Serotonin 5-HT7 | 2.6 nM | Low for 5-HT1A | nih.gov |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | Serotonin 5-HT1A | 476 nM | N/A | nih.gov |
| 1,2,4-substituted piperazine (MM5) | Serotonin 5-HT1A | Not specified | Agonist activity | nih.gov |
| 1,2,4-substituted piperazine (MC1) | Serotonin 5-HT1A / 5-HT2A | Not specified | Moderate agonist | nih.gov |
Interaction with Other Neurotransmitter Receptors (e.g., Cannabinoid Receptors, Histamine (B1213489) Receptors, Androgen Receptors)
The versatility of the piperazine scaffold extends to interactions with other receptor systems, including cannabinoid, histamine, and androgen receptors.
Cannabinoid Receptors: A class of benzhydryl piperazine analogs has been synthesized and shown to exhibit inverse agonist profiles for the CB1 receptor. nih.gov One such compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), binds to the CB1 receptor with a Ki value of 220 nM and demonstrates selectivity over the CB2 receptor. nih.gov Docking studies suggest that these piperazine analogs form interactions with the CB1 receptor similar to the inverse agonist SR141716A. nih.gov
Histamine Receptors: Certain 4-(diphenylmethyl)-1-piperazine derivatives have been evaluated as histamine H1-receptor antagonists. nih.gov These compounds were found to be moderate to potent antagonists in in-vitro studies using guinea-pig ileum. nih.gov The length of the methylene (B1212753) chain in these derivatives influences their in-vivo potency. nih.gov Furthermore, some piperazine derivatives have been identified as high-affinity histamine H3 receptor antagonists. nih.gov
Androgen Receptors: The androgen receptor (AR) is a crucial target in prostate cancer. nih.gov A compound identified as 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) has been shown to inhibit the transcriptional activity of the androgen receptor in prostate cancer cells. nih.gov
Investigation of Allosteric Modulation and Orthosteric Binding
The binding of piperazine derivatives is not limited to direct (orthosteric) interaction with the primary binding site of a receptor. Some analogs have been investigated for their ability to act as allosteric modulators.
Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) have been developed from 4-aryl piperazine and piperidine (B6355638) amides. nih.gov These compounds have demonstrated potent activity as mGluR5 PAMs in vitro and have shown efficacy in preclinical animal models. nih.gov
In the context of cannabinoid receptors, docking and mutational analyses of benzhydryl piperazine analogs suggest that they form interactions with the CB1 receptor that are consistent with those of the inverse agonist SR141716A, which binds to an orthosteric site. nih.gov These studies indicate that the benzhydryl piperazine scaffold offers a distinct structure for developing novel CB1 inverse agonists. nih.gov
Enzymatic Interactions and Inhibition Studies
Beyond receptor interactions, the influence of this compound and its analogs on key metabolic enzymes has been explored.
Modulation of Cytochrome P450 Enzymes (CYPs) in Microsomal Preparations
The cytochrome P450 (CYP) family of enzymes is central to drug metabolism. Studies on various drugs, including 1,4-dihydropyridine (B1200194) calcium antagonists, have shown that they can inhibit multiple CYP isoforms. nih.gov For instance, nicardipine, a compound with a piperazine moiety, has been shown to inhibit CYP2C9, CYP2C19, and CYP3A4. nih.gov The inhibitory potential of piperazine-containing compounds on CYP enzymes is an important consideration in drug development to predict potential drug-drug interactions. While direct studies on this compound's CYP inhibition profile were not found, the broader class of piperazine derivatives has been shown to interact with these enzymes. For example, 4-methylpyrazole (B1673528) has been shown to inhibit CYP2E1. nih.gov
Interaction with Other Metabolic or Signaling Enzymes (e.g., Butyrylcholinesterase)
In addition to CYP enzymes, piperazine derivatives have been investigated for their effects on other enzymes like cholinesterases. A series of novel piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives were designed and synthesized as potential cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov One compound from this series demonstrated significant non-competitive inhibitory potential against acetylcholinesterase (AChE). nih.gov While direct data on this compound's interaction with butyrylcholinesterase was not available in the searched literature, the general class of piperazine derivatives has shown activity against cholinesterases.
Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Research
Following a comprehensive review of scientific literature, no specific preclinical data corresponding to the requested pharmacological characterization of the compound this compound could be located. The search included studies on cellular and subcellular mechanisms, as well as in vivo pharmacological observations.
Extensive searches for primary research articles detailing the effects of this compound on cellular proliferation, intracellular signaling, mitochondrial function, central nervous system activity, or its potential antitumor and anti-inflammatory responses did not yield any specific results for this particular compound.
The available body of research focuses on other piperazine derivatives, which have a wide range of pharmacological activities. These studies investigate compounds with different substitutions on the piperazine ring, leading to diverse biological effects such as anti-inflammatory, anticancer, and central nervous system modulation. However, this body of work is distinct and the findings cannot be extrapolated to this compound.
Therefore, the requested article, structured around the specific preclinical data points, cannot be generated at this time due to the absence of published research on this compound in these areas.
In Vivo Pharmacological Observations in Animal Models
Dose-Response Relationships and Efficacy in Animal Models
Comprehensive searches of scientific literature and preclinical trial databases did not yield specific studies detailing the dose-response relationships or efficacy of this compound in animal models.
The creation of data tables and a detailed discussion of research findings, as requested, is contingent upon the availability of published research focused specifically on this compound. At present, such data appears to be unavailable in the public domain.
Metabolic Pathways and Biotransformation of 1 4 Methylphenethyl Piperazine and Analogues
In Vitro Metabolic Fate in Hepatic Systems (e.g., Liver Microsomes)
In vitro studies using hepatic systems, such as liver microsomes and S9 fractions, are fundamental for predicting the metabolic fate of xenobiotics in the body. For piperazine (B1678402) analogues, these systems have demonstrated that the compounds undergo moderate to extensive metabolism. frontiersin.orgnih.gov Incubations of various piperazine derivatives, including N-benzylpiperazine (BZP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and others, with human and rat liver microsomes reveal that the piperazine moiety and its substituents are susceptible to enzymatic modification. nih.govresearchgate.net
Studies using pooled human liver microsomes (pHLM) show a time-dependent depletion of the parent drug, confirming metabolic turnover. nih.govescholarship.org For instance, the metabolism of piperaquine (B10710) in pHLM resulted in a 34.8% loss of the initial substrate concentration over 60 minutes. escholarship.org Similarly, investigations with other piperazine compounds in both microsomal and cytosolic fractions have been used to identify the key metabolic routes. frontiersin.org The use of liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more comprehensive picture of metabolism, including both Phase I and Phase II reactions. nih.gov These in vitro models are crucial for identifying the primary "soft spots" on the molecule that are most vulnerable to metabolic attack. frontiersin.org
Identification and Characterization of Major and Minor Metabolites
The metabolism of 1-(4-methylphenethyl)piperazine and its analogues yields a range of major and minor metabolites through several key reactions. The primary metabolic transformations observed include modifications to the phenyl ring, the alkyl chain, and the piperazine ring itself.
Major metabolic pathways for piperazine-containing drugs include:
Hydroxylation: This is a common reaction, occurring on both the aromatic ring (phenyl group) and aliphatic carbons, such as those on the piperazine ring. frontiersin.orgnih.gov For a compound like this compound, this could involve hydroxylation of the phenyl ring or the benzylic carbon.
O-Demethylation: For analogues containing a methoxy (B1213986) group, such as 1-(4-methoxyphenyl)piperazine (MeOPP), O-demethylation is a major metabolic step, producing the corresponding hydroxylated metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov
N-Dealkylation/Desmethylation: When the piperazine nitrogen is substituted with an alkyl group, N-dealkylation can occur. For instance, studies on 4-methyl-piperazine derivatives have identified the corresponding desmethyl metabolite. nih.gov
Piperazine Ring Degradation: The piperazine ring itself can be cleaved, leading to the formation of ring-opened products, such as N,N'-disubstituted ethylenediamines or acidic metabolites. nih.govresearchgate.net
Minor metabolites are often formed through further oxidation of primary metabolites. For example, a primary alcohol metabolite formed via hydroxylation can be further oxidized to an aldehyde and then a carboxylic acid. nih.gov The table below summarizes key metabolites identified for various piperazine analogues.
| Parent Compound Analogue | Major/Minor Metabolite(s) | Metabolic Reaction |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | 1-(4-hydroxyphenyl)piperazine (4-HO-PP) | O-Demethylation |
| 4-Methyl-piperazine derivative (TM208) | Desmethyl metabolite, Phenyl monohydroxylation metabolite, Ring-opened acid metabolite | N-Demethylation, Aromatic Hydroxylation, Ring Cleavage |
| LDN-193189 (piperazine analogue) | Aliphatic hydroxylation products (M436a, M436b) | Aliphatic Hydroxylation |
| N-benzyl-piperazine-picolinyl fumarate (B1241708) (EGYT-475) | Benzoic acid from the benzyl (B1604629) group | Oxidation |
Elucidation of Specific Enzymatic Biotransformation Steps (e.g., O-demethylation, Hydroxylation, Piperazine Ring Degradation)
The biotransformation of piperazine derivatives is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govnih.gov Specific isoforms have been identified as being responsible for key metabolic steps.
O-Demethylation: The O-demethylation of MeOPP to its active metabolite 4-HO-PP is catalyzed almost exclusively by CYP2D6 . nih.gov Studies using cDNA-expressed human CYP enzymes and specific inhibitors like quinidine (B1679956) have confirmed the predominant role of this enzyme. nih.govnih.gov
N-Demethylation: For the phenothiazine (B1677639) piperazine drug perazine, N-demethylation is mainly carried out by CYP2C19 (accounting for 68% of the reaction), with smaller contributions from CYP1A2, CYP3A4, and CYP2D6. nih.gov
Hydroxylation: Aliphatic hydroxylation of the piperazine ring is a common NADPH-dependent reaction mediated by CYP enzymes. frontiersin.org Aromatic hydroxylation is also a key CYP-mediated pathway. nih.gov
Piperazine Ring Degradation: While often initiated by CYP enzymes, the degradation of the piperazine ring can also involve other enzymes. For example, oxidation of the ring can lead to intermediates that are substrates for aldehyde oxidase (AO) or xanthine (B1682287) oxidase (XO). frontiersin.orgnih.gov
The table below outlines the primary CYP enzymes involved in the metabolism of various piperazine analogues.
| Metabolic Reaction | Key CYP Isozyme(s) | Compound Class Example |
| O-Demethylation | CYP2D6 | Methoxy-phenylpiperazines |
| N-Demethylation | CYP2C19, CYP2D6, CYP1A2, CYP3A4 | N-alkylated piperazines (e.g., Perazine) |
| 5-Sulphoxidation | CYP1A2, CYP3A4 | Phenothiazine piperazines (e.g., Perazine) |
| General Metabolism | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | Benzylpiperazines, Phenylpiperazines |
Bioactivation Pathways and Reactive Metabolite Formation (In Vitro)
Bioactivation is the process by which a relatively inert compound is metabolized into a reactive electrophilic intermediate. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity. The piperazine moiety is known to be a "structural alert," as it can undergo bioactivation through several pathways. frontiersin.orgresearchgate.net
Iminium Ion Formation: A primary bioactivation pathway for cyclic tertiary amines like piperazine involves CYP-mediated oxidation of the carbon alpha to the nitrogen atom. frontiersin.org This generates a reactive iminium ion. These electrophilic species can be "trapped" in vitro using nucleophiles like potassium cyanide (KCN) or glutathione (B108866) (GSH), confirming their formation. frontiersin.orgnih.gov
Quinone-type Metabolites: If the piperazine is attached to a phenyl ring, oxidation of the ring can lead to the formation of reactive quinone-imines or quinone-methides, especially if the ring has electron-donating substituents. nih.govresearchgate.net
Piperazine Ring Opening: In some cases, oxidation of the piperazine ring can lead to ring-opening, forming reactive dialdehydes. researchgate.net
These bioactivation pathways have been confirmed in in vitro systems for several piperazine-containing compounds. frontiersin.orgnih.gov The formation of such reactive intermediates is a critical consideration in drug development, as it raises potential safety concerns. frontiersin.org
Comparative Metabolic Studies Across Species (e.g., Rat vs. Human Enzymes in vitro)
Significant differences can exist in drug metabolism between species, which is a crucial factor for the extrapolation of nonclinical toxicology data to humans. bioivt.com In vitro comparative studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) are therefore essential. researchgate.netbioivt.com
For piperazine-based compounds, both quantitative and qualitative differences have been observed.
Rate of Metabolism: The rate of biotransformation can vary significantly. For the antidepressant agent EGYT-475, the rate of hydrolysis and oxidation differed between rat and dog liver preparations. nih.gov In another study, primary rat hepatocytes were found to be more susceptible to piperazine-induced cytotoxicity than human-derived HepaRG cells, which was linked to differences in CYP450-mediated metabolism. nih.govresearchgate.net
Metabolic Pathways: While the major metabolic pathways are often conserved across species, the preferred route or the profile of metabolites produced can differ. frontiersin.org For the drug candidate LDN-193189, all metabolites observed in human liver preparations were also found in other non-clinical species, which is important for selecting appropriate animal models for toxicity studies. frontiersin.org Conversely, studies with 1-(4-methoxyphenyl)piperazine (MeOPP) focused on the human CYP2D6 enzyme due to its known polymorphic expression in the human population, a factor that is not replicated in standard preclinical animal models. nih.gov
These species differences underscore the importance of conducting in vitro cross-species comparisons to ensure that the animal models used in safety testing are metabolically relevant to humans. bioivt.com
Structure Activity Relationship Sar and Computational Chemistry
Systematic Modification of the 1-(4-Methylphenethyl)piperazine Scaffold and Analogues
Systematic modifications of the this compound scaffold have been investigated to understand the key structural features required for biological activity. These studies often involve altering the phenethyl group, the piperazine (B1678402) ring, and the substituents on the second nitrogen of the piperazine.
Research on a series of 1,4-disubstituted piperazine derivatives has provided valuable insights into their SAR. For instance, in a study of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a potent inhibitor of equilibrative nucleoside transporters (ENTs), modifications were made to the N-naphthalene and the phenyl moieties. The findings revealed that the presence of a halogen substitute on the fluorophenyl group attached to the piperazine ring was critical for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Replacement of the naphthalene (B1677914) group with a benzene (B151609) ring was found to eliminate the inhibitory activity. frontiersin.orgpolyu.edu.hk However, the addition of a methyl, ethyl, or oxymethyl group to the para position of this benzene ring could restore the inhibitory activity on both transporters. frontiersin.orgpolyu.edu.hk
In another study focusing on dopamine (B1211576) transporter (DAT) inhibitors, the piperazine ring of lead compounds was bioisosterically replaced with aminopiperidines and piperidine (B6355638) amines to improve metabolic stability. nih.gov These structural changes significantly impacted the affinity and selectivity for DAT. nih.gov
Furthermore, the synthesis of novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists has demonstrated the importance of the substituent on the second piperazine nitrogen. nih.gov For example, compounds with different aryl groups at this position exhibited varying degrees of antagonistic activity. nih.gov
The table below summarizes the structure-activity relationships of some 1-phenethylpiperazine (B155460) analogues.
| Compound ID | Modification | Target | Activity | Reference |
| FPMINT analogue 1c | N-naphthalene replaced with a phenyl group with a para-methyl substituent | ENT1/ENT2 | IC50 (ENT1) = 171.11 µM, IC50 (ENT2) = 36.82 µM | frontiersin.org |
| FPMINT analogue 1d | N-naphthalene replaced with a phenyl group with a para-ethyl substituent | ENT1/ENT2 | IC50 (ENT1) = 0.59 µM, IC50 (ENT2) = 77.12 µM | frontiersin.org |
| JJC8-088 | Piperazine replaced with aminopiperidine | DAT | Ki = 2.60 nM | nih.gov |
| JJC8-091 | Piperazine replaced with aminopiperidine | DAT | Ki = 230 nM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For piperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that correlate with their activity.
A study on a series of piperazine and keto-piperazine derivatives as renin inhibitors developed a robust QSAR model. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The model revealed that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a crucial role in the binding of these ligands to the renin enzyme. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The developed model showed a high correlation coefficient (R²) of 0.846 and a good predictive ability (R²pred of 0.821). scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net
In another QSAR study on aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed. nih.gov These models indicated that descriptors such as atom-type counts, dipole moment, and certain topological indices are important for their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. nih.gov
For a series of piperazine derivatives acting as mTORC1 inhibitors, QSAR modeling highlighted the significance of descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n) in determining their inhibitory activity. mdpi.com
The table below presents the statistical parameters of a QSAR model developed for piperazine-based renin inhibitors. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net
| Statistical Parameter | Value |
| R² (Correlation Coefficient) | 0.846 |
| Q² (Cross-validated R²) | 0.818 |
| R²pred (Predictive R²) | 0.821 |
| Number of compounds | 80 |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is widely used to understand ligand-protein interactions at a molecular level.
Molecular docking studies on various piperazine derivatives have provided insights into their binding modes within the active sites of their target proteins. For instance, in the development of novel arylpiperazine derivatives as androgen receptor (AR) antagonists, docking studies revealed that the compounds bind to the ligand-binding domain of the AR. nih.gov
In a study on phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors, docking simulations predicted that these compounds target the ATP-binding site of the enzyme. nih.gov The eIF4A1 protein has two RecA-like domains, and the binding of ATP occurs in the interdomain cleft. nih.gov Key motifs involved in ATP binding include Motifs I and II on the N-terminal domain and Motif VI on the C-terminal domain. nih.gov
Docking studies of piperazine-tethered bergenin (B1666849) heterocyclic hybrids with the Bcl-2 protein showed strong binding energies, suggesting a potential mechanism for their anticancer activity. nih.govresearchgate.net
Molecular docking not only predicts the binding pose but also estimates the binding affinity between a ligand and its target. In the study of FPMINT analogues, molecular docking was used to simulate the binding of a potent inhibitor, compound 3c, to ENT1. The calculated binding energy of -7.05 kcal/mol indicated a stable interaction. polyu.edu.hk
For novel phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, molecular docking studies suggested their ability to bind to both the DNA-Topo II complex and the minor groove of DNA. semanticscholar.org
The table below shows the predicted binding energies of some piperazine derivatives with their respective targets.
| Compound | Target | Predicted Binding Energy (kcal/mol) | Reference |
| FPMINT analogue 3c | ENT1 | -7.05 | polyu.edu.hk |
| BS230 (a phenylpiperazine derivative) | DNA-Topo II complex | Not specified, but shown to bind | semanticscholar.org |
| Phenyl hydrazine (B178648) derivative 3 | Dihydrofolate reductase | -7.88 (Glide score) | researchgate.net |
| Phenyl hydrazine derivative 4 | Dihydrofolate reductase | -5.44 (Glide score) | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This method provides valuable information on the conformational flexibility of ligands and the stability of ligand-protein complexes.
MD simulations of phenyl-piperazine scaffolds targeting the eIF4A1 helicase were used to evaluate the binding and energetics of hit compounds. nih.gov These simulations confirmed that the ligands remained stably bound in the ATP-binding site throughout the simulation. nih.gov The protein-ligand system was observed to quickly equilibrate, adopting a lower energy closed conformation. nih.gov
In a study of 1-(4-fluorophenyl)piperazine, a potential energy surface scan was performed to identify the most stable conformer. indexcopernicus.comdergipark.org.trresearchgate.net The results showed that the conformer with a specific dihedral angle of 110° had the lowest potential energy. dergipark.org.tr Conformational analysis of 2-substituted piperazines has also been conducted, revealing a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain analogues. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This model can then be used for virtual screening of large compound libraries to discover new potential ligands.
A pharmacophore model for α1-adrenoceptor antagonists was developed and validated using a series of 1,4-benzodioxan-arylpiperazine derivatives. nih.gov The model successfully identified the key molecular structural moieties that contribute to the biological activity. nih.gov
In another study, a pharmacophore model was proposed for the binding of piperazine-based ligands at the serotonin (B10506) transporter. researchgate.net This model was based on the structural features of known inhibitors and aimed to guide the design of new selective ligands.
For the discovery of novel inhibitors of the PD-1/PD-L1 interaction, a structure-based pharmacophore model was established using the crystal structure of PD-L1 in complex with a small molecule inhibitor. nih.gov This model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic, and aromatic groups, was then used to screen a library of marine natural products. nih.gov
Emerging Research Applications and Future Directions
Rational Design Principles for Optimized Piperazine (B1678402) Derivatives
Rational drug design for piperazine derivatives focuses on understanding and leveraging structure-activity relationships (SAR) to enhance therapeutic efficacy. The piperazine ring serves as a versatile core that can be systematically modified to fine-tune a compound's pharmacological properties. researchgate.net Key principles in the optimization of these derivatives include strategic substitutions and modifications to the core structure.
Substituent Modification: The introduction of different functional groups onto the piperazine ring or its appendages can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic profile. For instance, in the development of CXCR3 inhibitors, halogenation of the benzamide group on a piperazine-based compound was shown to strengthen its binding affinity. researchgate.net Similarly, for a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the molecule was critical, with the S-(+) enantiomers showing significantly stronger analgesic activity than their R-(-) counterparts. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, substituting an amide group with various heterocyclic moieties has been used to increase the oral bioavailability of piperazine-based compounds. researchgate.net
Scaffold Hopping and Hybridization: This involves combining the piperazine core with other known pharmacophores to create hybrid molecules with novel or enhanced activities. A rational design approach for potential anticancer agents involved integrating a phenylpiperazine moiety with a 1,2-benzothiazine scaffold, drawing inspiration from the structures of known topoisomerase II inhibitors. nih.gov This strategy aims to engage with biological targets in a multi-faceted manner, potentially leading to improved potency and reduced off-target effects. nih.gov
These design principles are often guided by computational modeling to predict how structural changes will affect the interaction between the compound and its biological target, thereby streamlining the optimization process.
Exploration of Novel Therapeutic or Research Targets
The structural versatility of the piperazine scaffold has enabled its application across a wide spectrum of therapeutic areas, leading to the investigation of numerous biological targets. nih.govresearchgate.net Initially recognized for anthelmintic properties, piperazine analogues are now being explored for complex diseases ranging from cancer to neurodegenerative disorders. researchgate.net
Recent research has identified piperazine derivatives with activity against a diverse array of targets:
Oncology: Piperazine derivatives have been investigated as anticancer agents targeting various mechanisms. researchgate.net For example, certain benzothiazole-piperazine derivatives have shown cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines. dergipark.org.trtrdizin.gov.tr Other derivatives have been designed to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net A novel antineoplastic prototype, LQFM018, which contains a piperazine ring, has been shown to trigger cell death in leukemic cells through necroptotic signaling. nih.gov
Neurodegenerative Diseases: In the context of Alzheimer's disease, novel piperazine compounds have been developed to target the aggregation of both amyloid β and tau peptides, which are hallmarks of the disease. nih.gov Certain compounds not only inhibited the formation of these aggregates but also demonstrated neuroprotective properties by reversing toxicity in cell models. nih.gov
Inflammatory and Allergic Conditions: Researchers have synthesized piperazine derivatives that exhibit significant antihistamine and anti-inflammatory activities. nih.gov Specific compounds were found to reduce histamine (B1213489) levels and inhibit the production of inflammatory mediators like nitrite and tumour necrosis factor-alpha (TNF-α). nih.gov
Central Nervous System Disorders: The piperazine framework is a component of ligands for various CNS receptors. Derivatives have been studied as antagonists for dopamine (B1211576) D3/D2 receptors, which are targets for neuropsychiatric disorders. acs.org Additionally, piperazine-based compounds have been identified as potent sigma-1 receptor agonists and antagonists, with potential applications in pain management. nih.govacs.orgrsc.org
Infectious Diseases: The piperazine core is present in compounds investigated for activity against a range of pathogens, including bacteria, fungi, and viruses like HIV. researchgate.net
The table below summarizes some of the diverse therapeutic targets being explored for piperazine-based compounds.
| Therapeutic Target | Therapeutic Area | Example Piperazine Scaffold/Derivative Class |
| Amyloid β and Tau Peptides | Alzheimer's Disease | Novel multi-target piperazine compounds nih.gov |
| Topoisomerase II | Cancer | Phenylpiperazine derivatives of 1,2-benzothiazine nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Methyl piperazine incorporated phenyl benzamides researchgate.net |
| Dopamine D3/D2 Receptors | Neuropsychiatric Disorders | 1-Arylpiperazines acs.org |
| Sigma-1 Receptor (S1R) | Neuropathic Pain, CNS Disorders | Piperidine (B6355638)/piperazine-based compounds nih.govrsc.org |
| Histamine Receptors | Allergic Conditions | Novel synthesized piperazine derivatives nih.gov |
| Ferroptosis Pathway (GPX4) | Ischemia-Reperfusion Injury | 1,4-Diformyl-piperazine ferrostatin-1 derivatives nih.gov |
Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery
The discovery of novel piperazine derivatives is increasingly being accelerated by the integration of high-throughput screening (HTS) and computational methods, including artificial intelligence (AI) and machine learning (ML). arxiv.org These technologies allow researchers to screen vast numbers of compounds and predict their biological activities, significantly reducing the time and cost associated with traditional drug discovery.
Virtual and High-Throughput Screening: HTS enables the rapid testing of large libraries of chemical compounds for activity against a specific biological target. This can identify initial "hit" compounds. Virtual screening, a computational alternative, uses docking simulations to predict how well different molecules in a digital library will bind to a target protein. nih.gov For instance, virtual screening has been used to identify piperazine derivatives as potential inhibitors of human acetylcholinesterase, a target in Alzheimer's disease. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of computational drug design. nih.gov These models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov By training a QSAR model on a set of known piperazine derivatives and their activities, researchers can predict the potency of new, yet-to-be-synthesized analogues. mdpi.com This approach has been successfully applied to develop models that predict the anti-proliferative activity of arylpiperazine derivatives against prostate cancer cell lines. nih.gov
Machine Learning and AI: More advanced machine learning algorithms, such as random forests and neural networks, are being employed to build more accurate predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. arxiv.orgiapchem.orgnih.gov Predicting these properties early in the discovery process is crucial for selecting candidates with a higher probability of success in clinical trials. nih.gov ML models can be trained on large datasets to predict endpoints like solubility, metabolic stability, and potential toxicity, thereby guiding medicinal chemists to design compounds with more favorable drug-like properties. iapchem.orgnih.gov
The following table highlights key computational techniques used in the discovery of piperazine derivatives.
| Methodology | Application | Key Findings/Goals |
| Virtual Screening/Molecular Docking | Identification of novel inhibitors for specific targets (e.g., AChE, EGFR). researchgate.netnih.gov | Predicts binding affinity and mode of interaction between a ligand and its target protein. nih.govrsc.org |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity (e.g., anticancer, enzyme inhibition) of new derivatives. nih.govmdpi.com | Identifies key molecular descriptors that correlate with potency, guiding rational design. nih.gov |
| Machine Learning (ML) Models | Prediction of ADMET properties (solubility, permeability, metabolism, toxicity). iapchem.orgnih.gov | Enables early-stage risk assessment and prioritization of compounds with better pharmacokinetic profiles. iapchem.org |
| Molecular Dynamics (MD) Simulations | Evaluating the stability of ligand-protein complexes over time. nih.gov | Provides insights into the dynamic interactions and binding stability at the active site. rsc.orgnih.gov |
Development of Advanced Methodologies for Preclinical Investigation
Before a potential drug candidate can be tested in humans, it must undergo rigorous preclinical investigation to evaluate its efficacy and safety. For piperazine derivatives, this involves a suite of advanced in vitro and in vivo methodologies.
Toxicological Evaluation: A critical step is to assess the potential for a compound to cause genetic damage. Standard assays include the Ames test, which evaluates mutagenicity using bacterial strains, and the chromosomal aberration assay, which assesses genotoxicity in human lymphocytes. dergipark.org.trtrdizin.gov.tr These tests are essential for identifying compounds that could be carcinogenic and ensuring the safety of a potential drug. dergipark.org.tr
Pharmacokinetic Profiling: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. Preclinical pharmacokinetic studies are often conducted in animal models, such as rats. nih.gov These studies involve administering the compound and then measuring its concentration in blood plasma over time using sensitive bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The data generated on absorption rates, distribution, and clearance are vital for determining the appropriate dosing regimen for further studies. nih.gov
In Vivo Efficacy Models: To assess the therapeutic potential of a compound, researchers use animal models of human diseases. For instance, in the evaluation of anticonvulsant piperazine derivatives, models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests are employed to determine a compound's ability to prevent seizures. nih.gov For anti-allergic compounds, models of allergic asthma and allergic itching are used to measure efficacy compared to standard treatments. semanticscholar.org
In Vitro Cellular Assays: The initial assessment of a compound's activity is often performed using human cell lines. For anticancer research, panels of cancer cell lines (like the NCI-60) are used to determine a compound's antiproliferative activity and its spectrum of effectiveness against different cancer types. nih.gov
These advanced preclinical methods provide a comprehensive profile of a novel piperazine derivative's safety, pharmacokinetic behavior, and efficacy, which are essential for making informed decisions about its potential for clinical development.
Q & A
Q. How can researchers optimize the synthesis of 1-(4-Methylphenethyl)piperazine derivatives to enhance yield and purity?
Answer: Optimization involves:
- Solvent selection : Polar solvents like ethanol or methanol improve solubility and reaction efficiency .
- Temperature control : Maintaining 50–80°C prevents decomposition of heat-sensitive intermediates .
- Catalysts : Palladium on carbon (Pd/C) under hydrogenation conditions aids in reducing side reactions .
- Reaction time : Extended durations (6–12 hours) ensure complete conversion, monitored via TLC or HPLC .
Q. What methodologies are recommended for characterizing the structural integrity of this compound derivatives?
Answer:
Q. What experimental models are suitable for initial toxicity screening of piperazine derivatives?
Answer:
- In vivo models : Rodent studies (e.g., mice) assess acute toxicity via LD determination .
- In vitro assays :
Advanced Research Questions
Q. How can computational models predict the biological activity of novel piperazine derivatives, and what are their limitations?
Answer:
- Methods :
- Limitations :
Q. What advanced spectroscopic techniques enable the differentiation of structurally similar piperazine analogs?
Answer:
Q. How do structural modifications (e.g., beta-cyclodextran inclusion) influence toxicity and bioactivity trade-offs in piperazine derivatives?
Answer:
- Beta-cyclodextran :
- Mitigation strategies :
Q. What strategies resolve contradictions between computational predictions and experimental data in piperazine research?
Answer:
- Case study : Antiplatelet activity prediction vs. experimental results :
- Discrepancy : Computational models predicted high activity, but beta-cyclodextran-modified derivatives underperformed.
- Resolution :
Re-optimize docking parameters (e.g., solvation effects).
Q. What in vitro assays are effective for screening antiplatelet activity in piperazine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
